![molecular formula C29H28ClN5O4 B2740499 3-(4-(4-氯苯甲基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-1-基)-N-(3,4-二甲氧基苯乙基)丙酰胺 CAS No. 887221-19-4](/img/no-structure.png)
3-(4-(4-氯苯甲基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-1-基)-N-(3,4-二甲氧基苯乙基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 1,2,4-triazoloquinazoline . Triazoloquinazolines have been identified as potential inhibitors of PCAF (P300/CBP-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system of a potent PCAF inhibitor known as L-45 . This process maintains other essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems including a triazoloquinazoline core. This structure is designed to effectively bind with the active site of PCAF .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the bioisosteric modification of the triazolophthalazine ring system . This process is designed to maintain the essential structural fragments required for effective binding with PCAF .科学研究应用
- Design and Synthesis : Researchers have designed and synthesized 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives based on their DNA intercalation activities as potential anticancer agents .
- Promising Derivatives : Compound 12d emerged as the most potent derivative, displaying significant activity against all three cancer cell lines. Other active compounds include 12a, 10c, and 10d .
- A practical one-pot synthesis method provides access to triazolopyridine derivatives, which are synthetically and biologically important .
- Researchers modified the triazolophthalazine ring system to its bioisosteric triazoloquinazoline while maintaining essential structural fragments for effective binding with the PCAF bromodomain .
- Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed, bearing 4-oxo-pyridazinone moieties. Their IC50 values were evaluated against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .
Anticancer Activity
Triazolopyridine Synthesis
Bioisosteric Modification
Inhibition of c-Met Kinase
These applications highlight the versatility and potential of this compound in drug discovery, cancer treatment, and synthetic chemistry. Further investigations may uncover additional uses and optimize its properties for therapeutic applications. 🌟
作用机制
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline, which is synthesized from 4-chlorobenzylamine and 2-cyanobenzaldehyde. The second intermediate is N-(3,4-dimethoxyphenethyl)propanamide, which is synthesized from 3,4-dimethoxyphenethylamine and propanoyl chloride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-cyanobenzaldehyde", "3,4-dimethoxyphenethylamine", "propanoyl chloride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline: 4-chlorobenzylamine is reacted with 2-cyanobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form the corresponding imine. This imine is then cyclized using a suitable acid catalyst to form the triazoloquinazoline ring system. The resulting product is then oxidized using a suitable oxidizing agent such as potassium permanganate to form the desired intermediate.", "Synthesis of N-(3,4-dimethoxyphenethyl)propanamide: 3,4-dimethoxyphenethylamine is reacted with propanoyl chloride in the presence of a suitable base such as triethylamine to form the corresponding amide. The resulting product is then purified using standard techniques such as column chromatography.", "Coupling of the two intermediates: The two intermediates are coupled using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of a suitable base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography to obtain the final product." ] } | |
CAS 编号 |
887221-19-4 |
产品名称 |
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide |
分子式 |
C29H28ClN5O4 |
分子量 |
546.02 |
IUPAC 名称 |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C29H28ClN5O4/c1-38-24-12-9-19(17-25(24)39-2)15-16-31-27(36)14-13-26-32-33-29-34(18-20-7-10-21(30)11-8-20)28(37)22-5-3-4-6-23(22)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36) |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。